molecular formula C4HCl2FN2 B1315852 3,6-Dichloro-4-fluoropyridazine CAS No. 92920-33-7

3,6-Dichloro-4-fluoropyridazine

Cat. No. B1315852
CAS RN: 92920-33-7
M. Wt: 166.97 g/mol
InChI Key: WRZCRLSBKBKWAP-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-fluoropyridazine (3,6-DCFP) is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyridazine family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms in the ring. 3,6-DCFP is a colorless solid that is soluble in water and has a melting point of 146-148°C. It has been used in a variety of fields including polymer science, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Functionalized Pyridazines

Feraldi-Xypolia et al. (2017) describe a method to synthesize 4-fluoropyridazines, which can be diversified to create a range of 3,4,6-trisubstituted pyridazines. This method is valuable for medicinal chemistry, suggesting potential applications in the development of new drugs or chemical compounds (Feraldi‐Xypolia et al., 2017).

Study of Synthesis Mechanisms

Mi Zhi-yuan (2010) explored the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, starting from a trifluoropyridine derivative. This research offers insights into the complex chemical reactions involved in synthesizing fluoropyridines, which could inform future pharmaceutical or chemical manufacturing processes (Mi Zhi-yuan, 2010).

Deprotonation Studies

Bobbio and Schlosser (2001) conducted a deprotonation study using various halopyridines. Their research suggests that these compounds could serve as valuable building blocks for pharmaceutical research, potentially leading to the discovery of new medicinal drugs (Bobbio & Schlosser, 2001).

Synthesis of Fluorinated Pyridines

Matsumoto et al. (1984) discussed the synthesis of fluorinated pyridines via the Balz-Schiemann reaction. This method could be useful in the synthesis of novel compounds with potential pharmaceutical applications (Matsumoto et al., 1984).

Directed Lithiation and Chemoselectivity

Marsais et al. (1988) examined the directed lithiation of 4-halopyridines, highlighting the potential for creating a variety of disubstituted pyridines. This research contributes to our understanding of chemical reactions and synthesis, which could be applied in developing new chemicals or drugs (Marsais et al., 1988).

Herbicidal Activity

Yang Huazheng (2004) explored the synthesis of 3-aryloxy-6-chloro(or fluoro) pyridazines, demonstrating some herbicidal activity. This suggests potential agricultural applications, particularly in the development of new herbicides (Yang Huazheng, 2004).

Structural and Vibrational Analysis

Prabavathi, Nayaki, and Reddy (2015) conducted a vibrational spectral analysis of dichloropyridazine derivatives, which could be significant for understanding the physical and chemical properties of these compounds. This kind of analysis is crucial in the development of materials and chemicals with specific desired properties (Prabavathi, Nayaki, & Reddy, 2015).

properties

IUPAC Name

3,6-dichloro-4-fluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZCRLSBKBKWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561518
Record name 3,6-Dichloro-4-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-fluoropyridazine

CAS RN

92920-33-7
Record name 3,6-Dichloro-4-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DICHLORO-4-FLUOROPYRIDAZINE
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